Trilithium monocarbide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

70378-93-7 |

|---|---|

Molecular Formula |

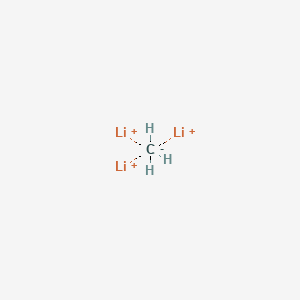

CH3Li3+2 |

Molecular Weight |

35.9 g/mol |

IUPAC Name |

trilithium;carbanide |

InChI |

InChI=1S/CH3.3Li/h1H3;;;/q-1;3*+1 |

InChI Key |

YYSUAFGVLUEJDX-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].[Li+].[Li+].[CH3-] |

Origin of Product |

United States |

Fundamental Theoretical and Computational Investigations of Trilithium Monocarbide

Thermodynamic Stability and Phase Transition Prediction

Molecular Dynamics Simulations of High-Temperature Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. By solving the classical equations of motion, MD simulations provide insights into the dynamic behavior and stability of materials under various conditions, including elevated temperatures.

For a compound like trilithium monocarbide, MD simulations can predict its structural integrity and potential decomposition pathways at high temperatures. The simulations typically involve defining an interatomic potential that accurately describes the forces between the lithium and carbon atoms. The system is then simulated at a target temperature, and the trajectories of the atoms are analyzed. researchgate.net High-temperature MD simulations can serve as a method to accelerate the dynamics of a system, providing insights into its stability. worldscientific.com

A key output from such simulations is the radial distribution function (RDF), which describes how the density of surrounding atoms varies as a function of distance from a reference atom. Changes in the RDF at different temperatures can indicate phase transitions or the onset of dissociation.

Table 1: Illustrative Data from a Hypothetical High-Temperature MD Simulation of this compound

| Temperature (K) | Average Li-C Bond Length (Å) | Simulation Time (ps) | Observation |

| 300 | 2.10 | 100 | Stable molecular structure |

| 800 | 2.15 | 100 | Increased vibrational amplitude |

| 1200 | 2.30 | 50 | Onset of bond breaking |

| 1500 | N/A | 20 | Complete dissociation |

This table is illustrative and based on general principles of molecular dynamics simulations of similar compounds.

Vibrational Spectroscopy Prediction and Analysis

Theoretical vibrational spectroscopy is a cornerstone of computational chemistry, providing a means to predict and interpret the infrared (IR) and Raman spectra of molecules. These predictions are vital for identifying molecular structures and understanding their bonding characteristics.

For crystalline solids, the collective vibrations of atoms in the lattice are described by phonons. Phonon dispersion curves, which plot the phonon frequency against the wave vector in the Brillouin zone, are essential for understanding the lattice dynamics, thermal properties, and structural stability of a material. These curves can be calculated using methods such as density functional perturbation theory (DFPT). researchgate.net The absence of imaginary frequencies in the phonon dispersion plot is a key indicator of the dynamical stability of a crystal structure. sioc-journal.cn

While this compound is a molecular species, if it were to form a crystalline solid, its lattice dynamics could be investigated through phonon dispersion calculations. For instance, in the study of other lithium-containing materials, phonon calculations have been used to confirm the stability of their crystal structures. sioc-journal.cn

For a molecule like this compound, its vibrational modes can be calculated using quantum chemical methods, such as density functional theory (DFT). The results of these calculations include the frequencies of the vibrational modes and their corresponding intensities in the infrared and Raman spectra. ethernet.edu.et

A vibration is infrared active if it causes a change in the molecule's dipole moment. It is Raman active if it leads to a change in the molecule's polarizability. researchgate.net For a molecule with a given symmetry, group theory can be used to predict which modes will be active in each type of spectroscopy.

Table 2: Predicted Vibrational Frequencies and Activities for a Hypothetical this compound Structure

| Mode | Frequency (cm⁻¹) | Infrared (IR) Activity | Raman Activity | Assignment |

| 1 | 350 | Active | Active | Li-C-Li Bending |

| 2 | 550 | Active | Active | Symmetric Li-C Stretch |

| 3 | 620 | Active | Inactive | Asymmetric Li-C Stretch |

This table is a hypothetical representation of the kind of data obtained from theoretical vibrational frequency calculations.

A crucial step in computational spectroscopy is the comparison of theoretically predicted spectra with experimental data. rsc.orgaip.org This correlation allows for the validation of the computational model and the accurate assignment of spectral features observed in the laboratory. The agreement between theoretical and experimental spectra can confirm the structure of the molecule under investigation. aip.org

In the case of this compound, if an experimental infrared or Raman spectrum were obtained, it could be compared with the predicted spectrum from DFT calculations. Discrepancies between the two could indicate that the assumed molecular geometry in the calculation is incorrect or that environmental effects in the experiment (such as solvent or solid-state interactions) are significant. The theoretical spectra of related carbonaceous materials have been shown to accurately reproduce empirical spectra. nih.gov

Reactivity and Reaction Pathway Modeling

Computational chemistry provides powerful tools for investigating the reactivity of molecules and modeling the pathways of chemical reactions. These methods can elucidate reaction mechanisms and predict reaction rates.

Transition state theory (TST) is a fundamental framework for understanding the rates of chemical reactions. sioc-journal.cn It postulates that for a reaction to occur, the reactants must pass through a high-energy configuration known as the transition state. The rate of the reaction is then related to the concentration of species at the transition state and the frequency with which they proceed to form products.

For a reaction involving this compound, computational methods can be used to locate the geometry of the transition state and calculate its energy relative to the reactants. This energy difference is the activation energy barrier for the reaction. By calculating the vibrational frequencies of the reactant and the transition state, the rate constant for the reaction can be estimated using the Eyring equation, which is a central component of TST. TST is widely used to gain a qualitative understanding of how chemical reactions occur. sioc-journal.cn

Adsorption and Desorption Energetics on Surface Models

The interaction of molecules with a material's surface is fundamental to a wide range of applications, including catalysis and sensing. The energetics of these interactions, specifically the adsorption and desorption energies, can be effectively modeled using computational methods like Density Functional Theory (DFT). nih.govresearchgate.net For this compound, while specific DFT studies on its surface adsorption characteristics are scarce, we can infer potential behaviors based on its structural and electronic properties.

DFT calculations have been instrumental in determining the thermodynamically stable structures of various lithium carbides. aps.org These studies reveal that lithium-rich carbides, such as those containing carbon monomers, are more likely to be stable at high pressures. aps.org At ambient conditions, the nature of the Li-C bond and the surface termination would critically influence adsorption processes. The interaction between an adsorbate and a surface can be broadly classified as physisorption (dominated by van der Waals forces) or chemisorption (involving chemical bond formation). spiedigitallibrary.orgiuvsta.org

Theoretical Considerations for Adsorption on Li₃C Surfaces:

Surface Models: To computationally investigate adsorption, one would first need to construct stable surface models of Li₃C. This involves cleaving the bulk crystal structure along low-index crystallographic planes. The choice of surface termination (the outermost atomic layer) would be critical in determining the surface energy and reactivity.

Adsorbate Interaction: The adsorption energy (E_ads) is a key descriptor, calculated as:

E_ads = E_total - (E_surface + E_adsorbate)

Where E_total is the energy of the optimized adsorbate-surface system, E_surface is the energy of the clean surface slab, and E_adsorbate is the energy of the isolated adsorbate molecule.

Influence of Electronic Structure: The electronic structure of the Li₃C surface would govern its interaction with adsorbates. The charge distribution, surface states, and the local density of states near the Fermi level are crucial. Given the electropositive nature of lithium, it is expected that carbon atoms on the surface would bear a partial negative charge, potentially acting as active sites for the adsorption of electrophilic molecules. Conversely, exposed lithium ions could serve as binding sites for nucleophilic species.

Expected Adsorption and Desorption Energetics:

While no specific data exists for Li₃C, studies on related materials like lithium-intercalated graphene show that the binding of adsorbates is highly dependent on the local lithium concentration and the resulting electronic structure. researchgate.netresearchgate.net For Li₃C, one could expect a range of adsorption energies depending on the adsorbate and the specific surface site.

To illustrate the type of data that would be generated from such a computational study, the following interactive table presents hypothetical adsorption energies for various small molecules on a theoretical Li₃C surface. Note: This data is for illustrative purposes only and is not derived from actual experimental or computational results for this compound.

| Adsorbate | Surface Site | Adsorption Energy (eV) | Type of Adsorption |

| CO | On-top C | -1.5 | Chemisorption |

| CO | On-top Li | -0.8 | Chemisorption |

| H₂O | On-top Li | -1.2 | Chemisorption |

| H₂ | Bridge (Li-C) | -0.2 | Physisorption |

| N₂ | On-top Li | -0.1 | Physisorption |

The desorption process is the reverse of adsorption and requires energy input to overcome the adsorption energy. nist.gov The kinetics of desorption are influenced by the adsorption strength and the temperature of the substrate. nist.gov Strong chemisorption would necessitate higher temperatures for desorption compared to weak physisorption.

Computational Catalysis Principles for Li₃C Systems

Computational catalysis utilizes theoretical methods to understand and predict the activity, selectivity, and stability of catalytic materials. researchgate.net The application of these principles to Li₃C would involve investigating its potential to accelerate chemical reactions. While no dedicated studies on the catalytic properties of Li₃C have been found, we can outline the computational approach that would be taken.

Key Principles and Computational Approaches:

Reaction Mechanism Elucidation: The primary goal of computational catalysis is to map out the entire reaction pathway, identifying intermediate species and transition states. The energy profile along the reaction coordinate provides insights into the reaction mechanism and helps identify the rate-determining step.

Sabatier Principle: A central concept in catalysis is the Sabatier principle, which posits that an ideal catalyst should bind reactants neither too strongly nor too weakly. DFT calculations of adsorption energies for reactants, intermediates, and products are used to evaluate this principle for a given material.

Active Site Identification: Computational models can help identify the specific atomic sites on the catalyst surface that are responsible for its activity. For Li₃C, this would involve testing the reactivity of different surface terminations and defect sites.

Descriptor-Based Design: A powerful approach in modern computational catalysis is the use of "descriptors" – simple properties that correlate with catalytic activity. For metallic catalysts, the d-band center model is a well-known descriptor. researchgate.net For a material like Li₃C, descriptors could include the adsorption energies of key intermediates, local electronic properties (e.g., charge on the active site), or geometric parameters.

Hypothetical Catalytic Applications and Computational Screening:

Given its composition, Li₃C could theoretically be explored for reactions involving small molecules. For instance, its basic character might suggest potential activity in reactions where proton abstraction is a key step. DFT calculations could be used to screen its potential for reactions such as:

CO₂ Reduction: Investigating the adsorption and activation of CO₂ on the Li₃C surface.

Hydrogen Evolution Reaction (HER): Calculating the Gibbs free energy of hydrogen adsorption (ΔG_H*) on the surface, a key descriptor for HER activity.

The following interactive table presents a hypothetical summary of calculated parameters relevant to the catalytic performance of a theoretical Li₃C surface. Note: This data is for illustrative purposes only and is not based on actual computational results.

| Catalytic Reaction | Key Descriptor | Calculated Value (Hypothetical) | Implication |

| Hydrogen Evolution | ΔG_H* on C site | +0.5 eV | Likely poor HER catalyst |

| Hydrogen Evolution | ΔG_H* on Li site | +1.2 eV | Very poor HER catalyst |

| CO₂ Activation | Adsorption Energy of CO₂ | -0.9 eV | Moderate binding, potential for activation |

| N₂ Reduction | N₂ Adsorption Energy | -0.1 eV | Weak binding, likely inactive for N₂ fixation |

Advanced Synthetic Methodologies and Preparation Techniques for Trilithium Monocarbide

Solid-State Reaction Pathways and Optimization

Solid-state reactions represent a primary route for the synthesis of lithium carbides, typically involving the direct reaction of elemental precursors at elevated temperatures.

The formation of lithium carbides through solid-state reactions is highly dependent on temperature and pressure. For instance, crystalline samples of dilithium (B8592608) acetylide (Li₂C₂) are prepared by reacting molten lithium with graphite (B72142) at temperatures exceeding 1000 °C. epfl.chchemeurope.comassignmentpoint.comwikipedia.org A similar approach could theoretically be adapted for trilithium monocarbide, requiring precise control of the thermal environment to achieve the desired stoichiometry. The synthesis is typically conducted in a vacuum or an inert atmosphere to prevent the formation of lithium oxide and nitride. kipt.kharkov.ua

The direct interaction of lithium and carbon to form Li₂C₂ occurs in a vacuum at temperatures between 650-700°C. kipt.kharkov.ua The phase diagram for the lithium-carbon system indicates the stability of various lithium carbide phases at different temperatures and compositions. chegg.comresearchgate.net Achieving the specific Li₃C phase would necessitate careful navigation of this phase diagram, potentially requiring high-pressure conditions to stabilize this lithium-rich stoichiometry.

Table 1: Theoretical Temperature and Pressure Regimes for this compound Synthesis

| Parameter | Range | Atmosphere | Notes |

| Temperature | > 800 °C (estimated) | Vacuum or Inert Gas (e.g., Argon) | To overcome activation energy barriers and promote diffusion. |

| Pressure | High Pressure (GPa range, theoretical) | Inert | May be necessary to stabilize the Li₃C phase. |

This table presents theoretical values based on the synthesis of related lithium carbides.

The choice and purity of precursors are critical for successful synthesis. High-purity metallic lithium and various carbon sources, such as graphite or amorphous carbon, are common reactants. kipt.kharkov.ua For this compound, a stoichiometric ratio of three moles of lithium to one mole of carbon would be the starting point.

Alternative precursors could include lithium hydride (LiH) or lithium carbonate (Li₂CO₃). For example, lithium hydride reacts with graphite at 400°C to form lithium carbide. epfl.chassignmentpoint.comwikipedia.org Similarly, dilithium acetylide was first produced by reacting coal with lithium carbonate. epfl.chchemeurope.comassignmentpoint.com The carbothermic reduction of lithium sulfate (B86663) (Li₂SO₄) has also been investigated for the synthesis of lithium sulfide-carbon composites, a method that could potentially be adapted. frontiersin.org

Table 2: Potential Precursors for this compound Synthesis

| Lithium Source | Carbon Source | Reaction Type |

| Metallic Lithium (Li) | Graphite, Amorphous Carbon | Direct Reaction |

| Lithium Hydride (LiH) | Graphite | Reduction |

| Lithium Carbonate (Li₂CO₃) | Carbon (Coal) | Carbothermic Reduction |

Mechanochemical synthesis, which involves the use of mechanical energy (e.g., ball milling) to induce chemical reactions, offers a potential low-temperature route for carbide production. youtube.com This technique can create nanostructured materials and metastable phases. mdpi.com For instance, mechanochemical methods have been employed to synthesize various metal carbides and nitrides. google.comrsc.orgacs.org

In a hypothetical mechanochemical synthesis of this compound, lithium metal powder and a carbon source would be milled together in a high-energy ball mill under an inert atmosphere. The mechanical forces would induce intimate mixing and reaction between the solid precursors. This method could potentially lower the required reaction temperature and produce a nanocrystalline product.

Solution-Phase and Electrochemical Synthesis Routes

Solution-based and electrochemical methods provide alternative pathways to solid-state reactions, often allowing for milder reaction conditions and greater control over product morphology.

The synthesis of lithium acetylide (Li₂C₂) can be achieved by reacting n-butyllithium with ethyne (B1235809) in a non-aqueous solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether (Et₂O). epfl.ch This type of reaction is rapid and highly exothermic. epfl.ch A similar organometallic approach could be envisioned for this compound, potentially involving the reaction of an organolithium reagent with a suitable single-carbon source in an aprotic solvent. The prevention of oxidation is crucial, and thus, these reactions are typically carried out under an inert atmosphere. acs.org

Another solution-phase method involves treating acetylene (B1199291) with a solution of lithium in liquid ammonia (B1221849) at -40°C. epfl.chassignmentpoint.com This results in the formation of an addition compound that decomposes upon warming to yield Li₂C₂. epfl.ch The applicability of this method to this compound would depend on the identification of a suitable carbon precursor that can react with lithium in a similar manner.

Molten salt electrolysis is a powerful technique for the synthesis of a variety of materials, including metal carbides. flogen.orgresearchgate.netmdpi.comgoogle.com This method involves the electrochemical reduction of metal and carbon precursors in a molten salt electrolyte at elevated temperatures. For the synthesis of this compound, a molten salt bath, such as a eutectic mixture of lithium chloride and potassium chloride, could be used.

The cathode could be a carbon-based material, and the anode could be an inert material. Upon application of a potential, lithium ions from the salt would be reduced at the cathode and react with the carbon to form the desired carbide. Alternatively, a lithium-containing precursor and a carbon-containing precursor (such as lithium carbonate) could be co-dissolved in the molten salt and co-deposited on the cathode. flogen.org The composition of the final product can be influenced by the electrolysis conditions, such as voltage, current density, and temperature. flogen.org

Thin Film Deposition Techniques (e.g., Chemical Vapor Deposition)

There is no specific information in the reviewed literature on the thin film deposition of this compound via Chemical Vapor Deposition (CVD) or other techniques. The high reactivity and likely low volatility of this compound would present significant challenges for a CVD process, which typically requires volatile precursors that can be transported in the gas phase to a substrate.

In the broader context of lithium-containing thin films, CVD and Atomic Layer Deposition (ALD) have been employed for other compounds. For instance, organometallic compounds are utilized as volatile sources of metals for the deposition of various films. umn.edu However, these processes are generally applied to more stable lithium compounds such as lithium phosphate (B84403) or lithium carbonate, often in the context of battery applications. The deposition of highly reactive, multi-lithiated organic species like this compound via vapor deposition techniques has not been documented.

In-Situ Monitoring and Kinetic Control during Synthesis

The synthesis of organolithium compounds, which are often highly reactive and sensitive to air and moisture, benefits greatly from in-situ monitoring techniques that allow for real-time analysis without the need for sample extraction. mt.com

Real-Time Diffraction Studies of Crystallization

Specific real-time diffraction studies focused on the crystallization of this compound during its synthesis are not described in the available literature. Such studies would be invaluable for understanding the nucleation and growth of its crystal structure and for controlling polymorphism.

In related fields, real-time X-ray diffraction has been used to study the structural transformations in lithiated graphite anodes for lithium-ion batteries, allowing for the quantitative analysis of different LiₓC₆ phases. cambridge.org Additionally, the crystallographic texture of lithium metal deposits in batteries has been investigated using X-ray diffraction pole-figure analysis, revealing how electrolyte additives can influence the morphology of the deposited lithium. stanford.edu These examples highlight the potential of real-time diffraction techniques for studying lithiated carbonaceous materials, which could, in principle, be adapted for the study of this compound crystallization if suitable experimental conditions were developed.

Spectroscopic Monitoring of Reaction Intermediates

While spectroscopic characterization of the final this compound product would be essential, there is no specific research available on the use of in-situ spectroscopic techniques to monitor the reaction intermediates during its synthesis.

For organolithium reactions in general, in-situ Fourier Transform Infrared (FTIR) spectroscopy has proven to be a valuable tool. mt.com It allows for the tracking of reactants, intermediates, and products in real-time, providing insights into reaction kinetics and mechanisms. Given the stepwise nature of lithiation to form polylithiated species, in-situ FTIR could potentially be used to observe the sequential formation of mono-, di-, and trilithiated methanes, were the reaction conditions amenable to such analysis. Spectroscopic techniques are also crucial for the characterization of the final products and can provide qualitative and quantitative information about the chemical composition. unizar-csic.es

High Resolution Structural Characterization and Crystallographic Studies of Trilithium Monocarbide

X-ray Diffraction (XRD) Analysis for Bulk and Nanocrystalline Phases

X-ray diffraction (XRD) is a primary technique for determining the crystal structure of materials. For a hypothetical Li₃C compound, XRD would be essential for identifying its phase and determining its lattice parameters.

Single Crystal X-ray Diffraction for Atomic Positions

Should single crystals of Li₃C become available, single-crystal XRD would provide the most precise determination of its crystal structure. This technique would allow for the exact placement of lithium and carbon atoms within the unit cell, defining bond lengths and angles. This information is crucial for understanding the bonding and electronic structure of the material.

Powder X-ray Diffraction for Phase Identification and Lattice Parameters

Powder X-ray diffraction (PXRD) would be the initial and most common method for characterizing polycrystalline Li₃C. By analyzing the diffraction pattern, researchers could identify the crystalline phases present in a sample and determine their respective lattice parameters. This technique is vital for routine phase identification and for studying the effects of synthesis conditions on the material's structure.

Synchrotron X-ray Diffraction for High-Resolution Data

For more detailed structural analysis, high-resolution powder diffraction data could be obtained using a synchrotron X-ray source. The high intensity and collimation of synchrotron radiation allow for the collection of data with exceptional peak resolution, enabling the detection of subtle structural details, such as minor phase impurities or slight crystallographic distortions, that might be missed with conventional laboratory XRD equipment.

Neutron Diffraction for Light Atom Localization and Magnetic Structures

Neutron diffraction is a powerful complementary technique to XRD, particularly for materials containing light elements like lithium. Because neutrons interact with the atomic nucleus, they are very sensitive to the positions of light atoms, which scatter X-rays weakly. Therefore, neutron diffraction would be indispensable for accurately determining the positions of the lithium atoms in the Li₃C crystal structure. Furthermore, if Li₃C were to exhibit any magnetic ordering at low temperatures, neutron diffraction would be the primary technique for determining its magnetic structure.

Electron Microscopy for Microstructural and Nanoscale Characterization

Electron microscopy techniques provide direct visualization of a material's microstructure at the nanoscale, offering insights that are not accessible through diffraction methods alone.

Mechanistic Investigations of Trilithium Monocarbide Reactivity and Degradation Pathways

Reaction Kinetics and Rate Law Determination

Comprehensive searches of chemical and scientific databases have not yielded specific studies on the reaction kinetics and rate law determination for trilithium monocarbide. Consequently, no data is available to populate the following subsections.

Heterogeneous Reaction Kinetics with Gaseous Species

There is no available scientific literature detailing the heterogeneous reaction kinetics of this compound with gaseous species. For context, elemental lithium is known to react with gases like oxygen and nitrogen. The reaction with oxygen typically forms lithium oxide (Li2O), while the reaction with nitrogen forms lithium nitride (Li3N). Without experimental data for this compound, it is not possible to provide a rate law or kinetic parameters for its reactions with gases.

Solution-Phase Reaction Rate Studies

No published studies on the solution-phase reaction rates of this compound have been identified. The reactivity of related organolithium compounds, like trilithiomethane, in solution is generally high, but quantitative kinetic studies are not available.

Temperature and Pressure Dependence of Reaction Rates

There is no available data on the temperature and pressure dependence of reaction rates for this compound. Such data is typically determined through experimental studies under varying conditions, which have not been reported for this specific compound.

Proposed Reaction Mechanisms and Intermediates

Due to the lack of experimental and computational studies on the reactivity of this compound, there are no proposed reaction mechanisms or identified intermediates in the scientific literature.

Oxidation and Reduction Pathways of Li3C

Specific oxidation and reduction pathways for this compound have not been described in the available literature. In general, compounds with elements in low oxidation states, as would be expected for carbon in a lithium carbide, are susceptible to oxidation.

Hydrolysis Mechanisms and Product Formation

While it can be inferred that a lithium carbide would react with water, likely vigorously, specific hydrolysis mechanisms and detailed product formation studies for this compound are not documented. By analogy with other simple carbides of highly electropositive metals, hydrolysis would be expected to produce lithium hydroxide (B78521) and a hydrocarbon, but the exact nature of the hydrocarbon product from a hypothetical "monocarbide" is not established.

Thermal Decomposition Processes and Volatile Byproducts

A thorough review of scientific literature yielded no specific data regarding the thermal decomposition processes of this compound (trilithiomethane). There are no available studies detailing the temperature ranges at which it decomposes, the specific chemical reactions involved, or the nature of the volatile byproducts that may be formed during such processes. Consequently, no data is available to construct a table on this topic.

Electrochemical Reaction Mechanisms and Interface Behavior

Information on the electrochemical behavior of this compound is not present in the available scientific literature. The subsequent sections on its reaction pathways and interface kinetics are therefore also unaddressed in published research.

No research articles or experimental data were found that describe the anodic or cathodic reaction pathways of this compound. The fundamental electrochemical reactions that this compound might undergo at an electrode surface have not been characterized.

There is no available information concerning the charge transfer kinetics at an interface between an electrolyte and this compound (trilithiomethane). Studies detailing the rate of electron transfer, interfacial resistance, or the factors influencing the kinetics of charge transfer for this specific compound could not be located. As a result, no data table on kinetic parameters can be provided.

Advanced Spectroscopic Investigations of Electronic and Vibrational States of Trilithium Monocarbide

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical States

XPS is a powerful technique for probing the elemental composition and chemical states of a material's surface. For trilithium monocarbide, this analysis would provide crucial insights into the nature of the lithium-carbon bonds.

Core-Level Spectroscopy for Elemental Identification and Oxidation States

Analysis of the core-level spectra, specifically the Lithium 1s and Carbon 1s peaks, would be essential. The binding energies of these core electrons are highly sensitive to the local chemical environment and oxidation state of the atoms. Hypothetically, the Li 1s peak in this compound would be expected at a specific binding energy that could be compared to metallic lithium and other lithium compounds to determine the charge transfer characteristics. Similarly, the C 1s spectrum would be critical in defining the carbidic nature of the carbon atom.

Table 1: Hypothetical Core-Level Binding Energies for this compound (Li₃C)

| Element | Core Level | Hypothetical Binding Energy (eV) |

|---|---|---|

| Lithium | Li 1s | Data Not Available |

Valence Band XPS for Electronic Structure Information

The valence band spectrum provides information about the molecular orbitals and the electronic density of states. For this compound, this would reveal the nature of the bonding orbitals formed from the interaction of lithium and carbon atomic orbitals. The shape and features of the valence band would offer a direct comparison with theoretical band structure calculations.

Auger Electron Spectroscopy (AES) for Surface Compositional Profiling

AES is a surface-sensitive technique that identifies the elemental composition of a sample. It could be employed to verify the stoichiometry of a putative this compound sample and to perform depth profiling to assess the uniformity of the composition from the surface into the bulk material.

Vibrational Spectroscopy: Raman and Infrared (IR)

Vibrational spectroscopy techniques, such as Raman and IR, probe the vibrational modes of a material, which are determined by the atomic masses and the strength of the chemical bonds.

Phonon Mode Analysis for Lattice Vibrations

The analysis of phonon modes would provide fundamental information about the lattice dynamics of this compound. The number and symmetry of the expected Raman and IR active modes are determined by the crystal structure of the compound. These vibrational frequencies are direct measures of the interatomic forces.

Identification of Local Bonding Environments

Specific vibrational frequencies in the Raman and IR spectra could be assigned to the stretching and bending modes of the Li-C bonds. This would offer a detailed picture of the local coordination and bonding environment of the atoms within the crystal lattice.

Table 2: Hypothetical Vibrational Modes for this compound (Li₃C)

| Spectroscopic Technique | Vibrational Mode | Hypothetical Wavenumber (cm⁻¹) |

|---|---|---|

| Raman | Li-C Stretch | Data Not Available |

Synchrotron-Based Spectroscopies

Synchrotron radiation is a powerful tool for probing the intricate electronic and geometric structures of materials like this compound. researchgate.net The high brilliance and tunable energy of synchrotron X-rays enable detailed characterization that is often not possible with laboratory-scale instruments. researchgate.net

X-ray Absorption Near-Edge Structure (XANES) spectroscopy is a powerful, element-specific tool for probing the local coordination environment and oxidation state of atoms in a material. nih.govrsc.org The technique involves tuning synchrotron X-rays to the absorption edge of a core electron of a specific element—in this case, lithium or carbon—and measuring the absorption coefficient as a function of incident X-ray energy. The resulting spectrum provides a fingerprint of the local atomic geometry and electronic structure.

Table 1: Representative Li K-edge XANES Peak Positions in Various Lithium Compounds

| Compound | Peak Position (eV) | Coordination Environment |

| LiF | ~61.5 | 6-coordinate (octahedral) |

| Li₂CO₃ | ~62.0 | 4 and 6-coordinate |

| Li₂O | ~60.5 | 4-coordinate (tetrahedral) |

| This compound (Theoretical) | Predicted | Predicted |

This table is populated with representative data for known compounds to illustrate the utility of the technique. The values for this compound would need to be determined from experimental or theoretical studies.

Following the XANES region, the Extended X-ray Absorption Fine Structure (EXAFS) provides information about the short-range order around the absorbing atom. The oscillations in the absorption coefficient at energies above the absorption edge are caused by the scattering of the ejected photoelectron by neighboring atoms. Analysis of the EXAFS spectrum can yield precise information about the interatomic distances, coordination numbers, and the identity of the neighboring atoms for the first few coordination shells.

In the context of this compound, EXAFS would be invaluable for determining the precise Li-C and Li-Li bond lengths and the number of nearest neighbors for each atomic species. This data is essential for validating and refining crystal structure models derived from theoretical calculations or diffraction experiments.

Table 2: Hypothetical EXAFS-Derived Structural Parameters for this compound

| Scattering Pair | Coordination Number (N) | Interatomic Distance (R, Å) | Debye-Waller Factor (σ²) |

| Li-C | TBD | TBD | TBD |

| Li-Li | TBD | TBD | TBD |

TBD (To Be Determined): These values would be the output of an EXAFS experiment on this compound.

Surface Chemistry and Interfacial Phenomena of Trilithium Monocarbide

Surface-Enhanced Reactivity and Catalytic Activity Principles

Active Site Identification and Characterization (excluding detailed catalytic applications)

Lack of Specific Data: There are no direct experimental or computational studies that have identified and characterized the active sites on the surface of trilithium monocarbide.

Theoretical Considerations: Based on its stoichiometry, the surface of Li₃C would likely present both lithium and carbon atoms as potential active sites. The precise nature of these sites would be highly dependent on the specific crystal facet exposed. It is reasonable to hypothesize that:

Lithium Sites: Surface lithium atoms would act as Lewis acid sites, readily interacting with electron-donating species. Their reactivity would be a function of their coordination number; lithium atoms with lower coordination numbers (e.g., at corners or edges) would be expected to be more reactive.

Carbon Sites: The nature of the carbon active sites is more complex to predict without detailed knowledge of the crystal and electronic structure of Li₃C. If the carbon exists as a methanide-like species, it would be a strong Brønsted base and a potent nucleophile.

The characterization of these hypothetical active sites would necessitate the use of advanced surface science techniques, such as scanning tunneling microscopy (STM) to resolve the atomic structure of the surface, and X-ray photoelectron spectroscopy (XPS) to determine the elemental composition and chemical states of the surface atoms.

Surface Defect Influence on Reactivity

Lack of Specific Data: The influence of surface defects on the reactivity of this compound has not been documented in scientific literature.

Theoretical Considerations: As with any crystalline material, the surface of this compound is expected to contain various defects, which would likely dominate its surface chemistry. These could include:

Point Defects: Vacancies (missing Li or C atoms) and adatoms (extra Li or C atoms on the surface) would create sites of altered electronic structure and coordination, which are typically more reactive than the pristine surface. For instance, a carbon vacancy might expose underlying lithium atoms, enhancing their Lewis acidity.

Line Defects: Step edges and dislocations would feature atoms with lower coordination numbers, making them more reactive. These are often the preferential sites for adsorption and the initiation of surface reactions.

Passivation Layer Formation and Stability

Lack of Specific Data: There is no specific information available regarding the formation and stability of passivation layers on this compound.

Theoretical Considerations: Given the high reactivity of other lithium-rich compounds, it is almost certain that this compound would not be stable in ambient conditions and would readily form a passivation layer upon exposure to air, moisture, or other reactive environments.

The composition of this passivation layer would depend on the reactive species present. For example:

Exposure to Air: Reaction with oxygen and nitrogen would likely lead to the formation of lithium oxide (Li₂O), lithium peroxide (Li₂O₂), lithium nitride (Li₃N), and lithium carbonate (Li₂CO₃) from reactions with atmospheric CO₂.

Exposure to Moisture: Reaction with water would be vigorous, likely resulting in the formation of lithium hydroxide (B78521) (LiOH) and hydrocarbon gases.

The stability of such a passivation layer would be critical for any potential application of this compound. An ideal passivation layer, often referred to as a solid electrolyte interphase (SEI) in the context of batteries, should be ionically conductive but electronically insulating to prevent further reaction with the bulk material. chemeurope.comwikipedia.org The formation of a stable and uniform passivation layer is a significant challenge for many lithium-based materials. osti.gov

Below is a hypothetical data table summarizing the potential passivation products on a this compound surface when exposed to different environments, based on the known reactivity of lithium metal and other lithium carbides.

| Exposure Environment | Potential Passivation Layer Components | Expected Properties of the Layer |

| Dry Air (O₂, N₂, CO₂) | Li₂O, Li₂O₂, Li₃N, Li₂CO₃ | Likely a mixed ionic and electronic conductor, potentially porous and non-uniform. |

| Humid Air (H₂O, O₂, N₂, CO₂) | LiOH, Li₂O, Li₂CO₃ | Highly porous and likely to be unstable, leading to continuous degradation of the underlying material. |

| Non-aqueous Electrolyte | Varies with electrolyte composition (e.g., lithium alkyl carbonates, LiF) | Ideally ionically conducting and electronically insulating, crucial for electrochemical applications. |

Defect Chemistry and Non Stoichiometry in Trilithium Monocarbide

Point Defect Energetics and Concentrations

Point defects, which are zero-dimensional imperfections in a crystal lattice, play a significant role in determining the properties of a material. In trilithium monocarbide, the primary point defects include vacancies, interstitials, and anti-site defects.

Vacancy Formation and Migration Pathways

Vacancies are empty lattice sites that would normally be occupied by an atom. The energy required to form a vacancy is a key parameter in determining its concentration at a given temperature. In Li3C, both lithium (VLi) and carbon (VC) vacancies can exist. Theoretical calculations have shown that the formation energy of a lithium vacancy is generally lower than that of a carbon vacancy, suggesting that lithium vacancies will be the more dominant type of vacancy defect.

The migration of these vacancies through the crystal lattice is essential for ionic conductivity. The migration pathway involves the hopping of a neighboring atom into the vacant site. The energy barrier associated with this hop determines the mobility of the vacancy. For Li3C, it is predicted that lithium vacancy migration would be the primary mechanism for ionic transport.

Interstitial Defects and Their Role in Transport

Interstitial defects are atoms that occupy a site in the crystal lattice that is not normally occupied. In Li3C, both lithium (Lii) and carbon (Ci) interstitials can occur. The formation energy of interstitial defects is typically high, meaning their concentration is generally lower than that of vacancies, especially in closely packed structures. However, they can play a a role in mass transport and can be introduced through processes like irradiation. The mobility of interstitial atoms is also a key factor in their contribution to diffusion.

Anti-site Defects and Their Structural Impact

Anti-site defects occur when an atom of one type occupies a lattice site that is normally occupied by an atom of another type. In Li3C, this would involve a lithium atom occupying a carbon site (LiC) or a carbon atom occupying a lithium site (CLi). The formation of anti-site defects is often dictated by the relative size of the atoms and the electronegativity difference. These defects can significantly impact the local structure and bonding within the material, which in turn can influence its electronic and mechanical properties.

Influence of Non-Stoichiometry on Electronic Structure

Non-stoichiometry arises from the presence of a high concentration of point defects, leading to a deviation from the ideal chemical formula. This can have a profound effect on the electronic structure of the material.

Defect-Induced Localized States and Band Gap Modifications

Point defects can introduce localized electronic states within the band gap of a material. These defect states can act as trapping centers for charge carriers, which can be detrimental to electronic conductivity. For instance, a carbon vacancy in Li3C is expected to introduce states near the valence band, while a lithium vacancy might introduce states near the conduction band. The presence of a significant concentration of these defects can lead to a modification of the effective band gap of the material.

Dopant Incorporation and its Effect on Defect Equilibrium

There is currently no available data detailing the incorporation of foreign atoms (dopants) into the this compound crystal lattice. Scientific understanding in this area would require studies identifying which elements can be introduced as dopants, the lattice sites they occupy (either substitutionally or interstitially), and their solubility limits. Furthermore, the effect of these dopants on the equilibrium concentrations of native defects, such as lithium or carbon vacancies and interstitials, has not been documented. Such information is vital for tuning the material's properties for specific technological uses.

Interactive Data Table: Illustrative Dopant Effects on Defect Concentration in a Hypothetical Compound

As no specific data exists for this compound, the following table is a generalized representation of how such data would be presented and is purely illustrative.

| Dopant | Host Site | Charge Compensation Mechanism | Effect on Li Vacancy Conc. | Effect on C Vacancy Conc. |

| M²⁺ (e.g., Mg²⁺) | Li⁺ | Creation of Li vacancies | Increase | Negligible |

| A³⁻ (e.g., N³⁻) | C⁴⁻ | Creation of C vacancies | Negligible | Increase |

| X⁺ (e.g., Na⁺) | Li⁺ | Isovalent substitution | Minimal | Minimal |

Defect Thermodynamics and Equilibrium Diagrams

The thermodynamic principles governing the formation and stability of defects in this compound are also an area lacking scientific investigation. Key thermodynamic parameters such as the formation energies and entropies of various intrinsic defects have not been reported. These values are essential for calculating the equilibrium concentration of defects at different temperatures and for constructing defect equilibrium diagrams, often represented as Brouwer diagrams. These diagrams visually depict the relationship between defect concentrations and external conditions like temperature and component partial pressures. Without foundational thermodynamic data, the creation of such diagrams for this compound is not possible.

Emerging Research Directions and Future Avenues for Trilithium Monocarbide Studies

Rational Design of Novel Lithium-Carbon Architectures

The rational design of new materials is a cornerstone of modern materials science. For lithium-carbon systems, this involves the use of computational tools to predict the stability and properties of novel atomic arrangements. First-principles calculations, based on density functional theory (DFT), are instrumental in constructing phase diagrams that can guide the synthesis of thermodynamically stable or metastable lithium-rich carbides like trilithium monocarbide. These theoretical roadmaps can help researchers identify promising synthesis routes, whether through high-pressure techniques or novel chemical pathways.

A comprehensive survey of the lithium-carbon binary system has revealed a diverse range of potential compounds with fascinating bonding characteristics. researchgate.net Theoretical predictions have identified several thermodynamically stable phases at both ambient and high pressures, showcasing a rich variety of carbon bonding, from isolated atoms and dimers to complex nanoribbons and frameworks. researchgate.net

In-Operando Characterization Techniques for Dynamic Processes

Understanding the dynamic processes that occur within lithium-carbon materials, particularly in the context of electrochemical applications, requires advanced characterization techniques. In-operando methods, which allow for the real-time observation of materials under operational conditions, are crucial for elucidating reaction mechanisms and degradation pathways. osti.govsciengine.comise-online.orgrsc.org

Techniques such as in-operando X-ray diffraction (XRD) and transmission electron microscopy (TEM) can provide invaluable insights into the structural evolution of lithium carbides during processes like lithiation and delithiation. sciengine.com These methods can reveal phase transitions, changes in morphology, and the formation of intermediate species, which are critical for understanding the performance and stability of these materials.

Integration of Machine Learning and Artificial Intelligence in Material Discovery

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize materials discovery. arxiv.orgalliedacademies.orgalliedacademies.orgrsc.orgnih.gov These data-driven approaches can accelerate the screening of potential new materials by predicting their properties based on existing data, thereby reducing the need for time-consuming and expensive experimental synthesis and characterization. alliedacademies.orgalliedacademies.org

For the discovery of novel lithium-carbon architectures, ML models can be trained on large datasets of known materials to predict the stability and electronic properties of hypothetical compounds like this compound. This computational pre-screening can identify the most promising candidates for further theoretical and experimental investigation. A notable example is the use of a crystal structure prediction algorithm to identify new compounds that would not be expected under normal conditions. sciencealert.com

Exploration of Extreme Conditions Effects (High Pressure, High Temperature)

The application of extreme conditions, such as high pressure and high temperature, opens up new avenues for synthesizing novel materials with unique properties. High-pressure synthesis, in particular, has been shown to stabilize new phases of matter that are inaccessible under ambient conditions. frontiersin.orgnih.govuni-bayreuth.deaps.org

Theoretical studies suggest that pressure can significantly alter the thermodynamic landscape of the lithium-carbon system, leading to the formation of novel lithium-rich carbides. researchgate.net For instance, the synthesis of dysprosium carbides at high pressures and temperatures has revealed new crystal structures and chemical bonding patterns, highlighting the potential for discovering novel phases in other metal-carbon systems. frontiersin.orgnih.govuni-bayreuth.de The investigation of this compound under such extreme conditions could lead to its successful synthesis and the discovery of unexpected properties.

The thermal stability of related lithium compounds, such as lithium carbonate, has been studied at high temperatures, providing insights into their decomposition mechanisms. mdpi.comresearchgate.netquora.com Similar investigations into the high-temperature behavior of this compound would be crucial for understanding its operational limits in potential applications.

Environmental Interactions and Long-Term Stability Studies

The long-term stability of any new material is a critical factor for its practical application. For lithium-carbon compounds, this includes their reactivity with components of the environment, such as moisture and oxygen. The stability of related compounds like dilithium (B8592608) acetylide (Li₂C₂) in air has been a subject of study, revealing its sensitivity to humidity. researchgate.net

Understanding the environmental interactions of this compound would be essential. This would involve both experimental studies under controlled atmospheric conditions and theoretical calculations to predict its reactivity and degradation products. Thermodynamic stability assessments, similar to those performed for other lithium-containing materials in various environments, would provide valuable information on the long-term viability of this compound. wpmucdn.com

Potential Applications in Advanced Materials Science

While the primary focus of research on novel lithium-carbon materials is often related to energy storage, their unique properties could lend themselves to other advanced applications. For instance, the catalytic activity of carbides is a well-established field, and novel lithium-rich carbides could potentially serve as catalyst supports. google.com The high surface area and unique electronic properties of these materials could enhance catalytic performance in various chemical reactions.

Another potential application lies in the field of hydrogen storage. The ability of some materials to reversibly store hydrogen is a key area of research for clean energy technologies. While not yet explored for this compound, the investigation of its hydrogen storage capacity, both theoretically and experimentally, could reveal new possibilities beyond its use in batteries.

Q & A

Basic: What experimental methods are recommended for synthesizing and characterizing trilithium monocarbide (Li₃C)?

Methodological Answer:

- Synthesis : Use solid-state reactions under inert atmospheres (e.g., argon) to combine lithium metal with carbon precursors. Controlled stoichiometric ratios and high-temperature annealing (~400–600°C) are critical to avoid side products like Li₂C₂ or LiC₆ .

- Characterization : Employ X-ray diffraction (XRD) to confirm crystal structure and purity. Pair with nuclear magnetic resonance (NMR) spectroscopy (e.g., ⁷Li NMR) to probe lithium-ion mobility. Elemental analysis (e.g., combustion analysis for carbon content) and scanning electron microscopy (SEM) can assess composition and morphology .

Basic: How can researchers ensure reproducibility in Li₃C synthesis protocols?

Methodological Answer:

- Document all experimental parameters (e.g., temperature ramping rates, precursor purity, gas flow rates) in the main manuscript, with additional details (e.g., raw XRD data, thermogravimetric curves) in supplementary materials .

- Validate methods by replicating published procedures for analogous compounds (e.g., lithium carbides) and cross-referencing with thermodynamic databases to confirm phase stability .

Advanced: What computational approaches resolve contradictions in Li₃C’s thermodynamic stability?

Methodological Answer:

- Use density functional theory (DFT) to calculate formation energies and compare results with experimental calorimetry data. Address discrepancies by refining pseudopotentials for lithium-carbon interactions .

- Apply the USPEX algorithm (as in technetium carbide studies) to predict stable Li-C phases under varying pressures. Cross-validate predictions with in situ high-pressure XRD experiments .

Advanced: How should researchers design experiments to investigate Li₃C’s reactivity with electrolytes?

Methodological Answer:

- Controlled Environments : Test reactivity in glovebox conditions (H₂O/O₂ < 0.1 ppm) using coin cells with Li₃C electrodes and common electrolytes (e.g., LiPF₆ in carbonate solvents).

- Analytical Techniques : Combine electrochemical impedance spectroscopy (EIS) to monitor interfacial resistance with X-ray photoelectron spectroscopy (XPS) to identify surface degradation products .

- Data Interpretation : Compare results with analogous studies on Li-graphite interfaces, noting deviations in activation energy or passivation layer composition .

Advanced: How can mixed-methods research address gaps in Li₃C’s electronic structure analysis?

Methodological Answer:

- Quantitative : Perform angle-resolved photoemission spectroscopy (ARPES) to map band structures.

- Qualitative : Use atomistic simulations (e.g., DFT+U) to interpret ARPES data and predict doping effects.

- Integration : Triangulate findings with neutron diffraction (for Li positions) and Hall-effect measurements (for carrier concentration) .

Advanced: What strategies mitigate challenges in Li₃C’s air sensitivity during characterization?

Methodological Answer:

- Sample Handling : Use air-free transfer systems (e.g., vacuum-sealed XRD holders or inert gas-coupled SEM stages) .

- In Situ Techniques : Employ environmental TEM to observe degradation mechanisms without air exposure.

- Control Experiments : Compare air-exposed and pristine samples via Raman spectroscopy to identify oxidation products (e.g., Li₂CO₃) .

Basic: What criteria define a rigorous research question for Li₃C studies?

Methodological Answer:

Apply the FINER framework :

- Feasible : Ensure access to high-purity lithium and controlled-atmosphere facilities.

- Novel : Investigate underexplored properties (e.g., Li₃C’s potential as a solid-state battery anode).

- Relevant : Align with broader goals like energy storage or materials discovery .

Advanced: How can researchers reconcile conflicting reports on Li₃C’s electrochemical performance?

Methodological Answer:

- Meta-Analysis : Systematically compare experimental conditions (e.g., electrode porosity, current density) across studies.

- Error Analysis : Quantify uncertainties in capacity measurements (e.g., via cyclic voltammetry error bars).

- Collaborative Replication : Share samples with independent labs to verify reproducibility, citing protocols from high-impact journals .

Table: Key Challenges and Solutions in Li₃C Research

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.